

(4-Nitrophenyl)acetate: A Technical Guide to Structure, Kinetics, and Assay Development

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Compound of Interest

Compound Name: (4-Nitrophenyl)acetate

Cat. No.: B1239239

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Executive Summary

(4-Nitrophenyl)acetate (pNPA) is the gold-standard chromogenic substrate for the kinetic characterization of esterases, lipases, and serine proteases (specifically chymotrypsin). Its utility stems from a specific structural property: the presence of a good leaving group (p-nitrophenol) that undergoes a distinct solvatochromic shift upon ionization.

This guide moves beyond basic datasheet parameters to address the mechanistic causality of pNPA hydrolysis. It details how to exploit the "burst phase" kinetics for active site titration—a critical technique for quantifying functional enzyme concentration versus total protein—and provides self-validating protocols to correct for the compound's inherent instability (spontaneous hydrolysis).

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Understanding the physical limitations of pNPA is prerequisite to reproducible assay design. The compound is hydrophobic and prone to non-enzymatic hydrolysis in alkaline environments.

Table 1: Physicochemical Specifications

Property	Value	Technical Note
IUPAC Name	4-Nitrophenyl acetate	Also known as p-Nitrophenyl acetate
CAS Number	830-03-5	
Molecular Weight	181.15 g/mol	
Structure		Ester linkage between acetic acid and p-nitrophenol
Melting Point	77–80 °C	Sharp MP indicates high purity; broad MP suggests hydrolysis products
Solubility (Water)	Low (0.53 g/L)	Critical: Must be dissolved in organic solvent (MeCN, EtOH) before aqueous dilution
(Product)	400–405 nm	The substrate (pNPA) absorbs <300 nm; the product (pNP) absorbs at 405 nm (pH dependent)
Stability	Moisture Sensitive	Spontaneous hydrolysis increases significantly at pH > 8.0

Mechanistic Utility in Enzymology[9]

The value of pNPA lies in its hydrolysis mechanism. The reaction yields acetate and p-nitrophenol (pNP).[1]

The Chromogenic Shift (The "Why")

p-Nitrophenol has a pKa of approximately 7.15.

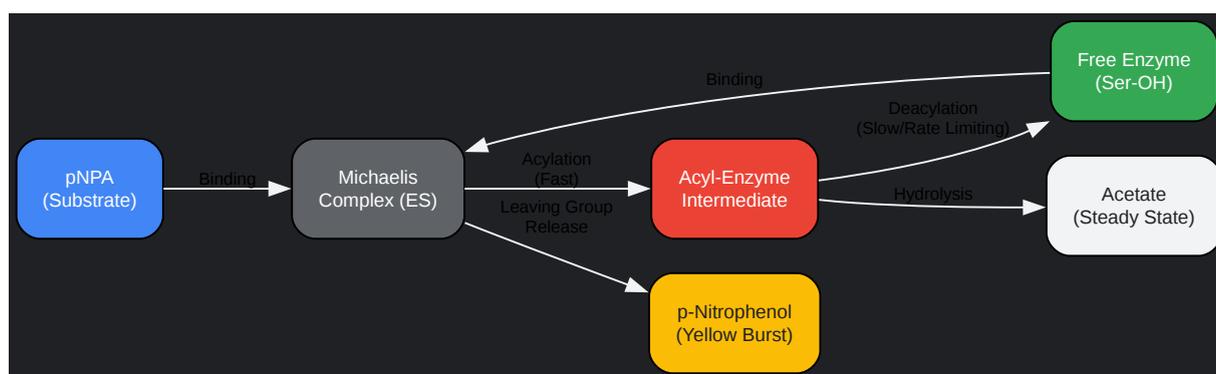
- Acidic pH (< 7): pNP is protonated (colorless).
- Alkaline pH (> 7): pNP ionizes to the p-nitrophenolate anion, which is intensely yellow (

).

- Implication: Assays must be conducted at pH 7.5–8.0 to visualize the product, or stopped with strong base (NaOH) to maximize sensitivity.

Pathway Visualization

The following diagram illustrates the catalytic pathway, highlighting the "Burst Phase" specific to serine proteases like Chymotrypsin.



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Figure 1: Biphasic hydrolysis mechanism. For serine proteases, the release of p-Nitrophenol (Yellow) occurs rapidly (acylation), while the turnover of the Acyl-Enzyme is slower, creating a "burst" followed by a steady state.

Kinetic Analysis & Assay Development

Standard Esterase Activity Assay (Steady State)

This protocol measures the linear rate of hydrolysis. It is suitable for lipases and general esterases.^{[2][3]}

Reagents:

- Buffer: 50 mM Tris-HCl, pH 8.0 (Phosphate buffer is also acceptable).

- Stock Solution: 100 mM pNPA in dry Acetonitrile (MeCN). Note: MeCN is preferred over DMSO/Ethanol to minimize enzyme denaturation and transesterification artifacts.
- Enzyme: Diluted in buffer.

Protocol:

- Blank Preparation: In a cuvette, mix 980 μ L Buffer + 10 μ L pNPA Stock.
- Auto-Zero: Zero the spectrophotometer at 405 nm. This corrects for spontaneous hydrolysis background.
- Reaction: Add 10 μ L Enzyme to the cuvette (Final Vol: 1 mL). Mix by inversion immediately.
- Measurement: Record
over 2–5 minutes. Ensure linearity (
).

Active Site Titration (Burst Kinetics)

Advanced Application: For enzymes like

-chymotrypsin, the acylation step is much faster than deacylation. By using a stopped-flow instrument or rapid mixing, you can observe an initial "burst" of color before the linear rate is established.

- The amplitude of this burst is stoichiometrically equivalent (1:1) to the concentration of active enzyme sites.
- Calculation:

Synthesis & Purification

For researchers requiring custom synthesis (e.g., isotopic labeling).

Reaction:

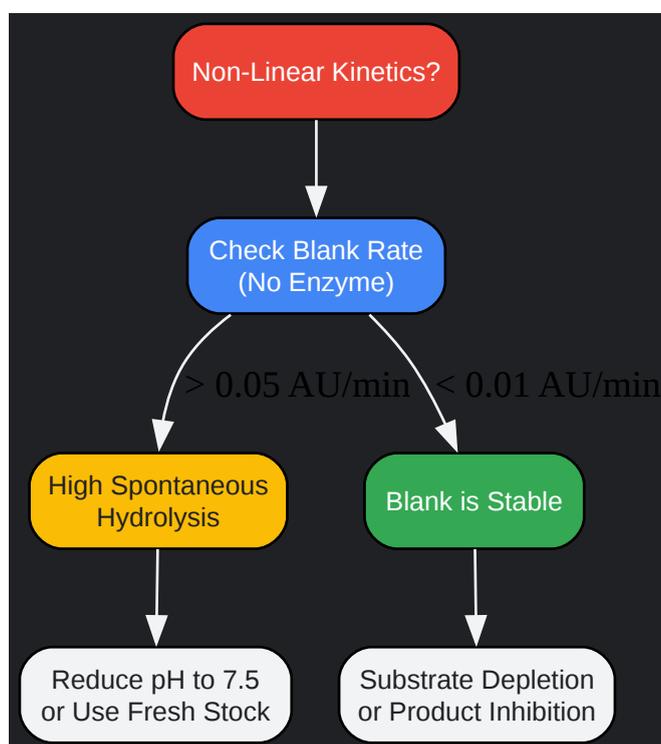
Protocol:

- Dissolve p-nitrophenol (1 eq) in minimal acetic anhydride (excess).
 - Add a catalytic amount of sodium acetate.
 - Reflux for 1 hour.
 - Pour mixture into ice water (pNPA precipitates; acetic anhydride hydrolyzes).
 - Purification: Recrystallize from hot Ethanol.
 - Validation: Check MP (77–79 °C). If MP is lower, free p-nitrophenol is present (contaminant).
- [3]

Handling, Stability & Troubleshooting

Workflow Logic

The following diagram outlines the decision matrix for troubleshooting assay non-linearity.



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Figure 2: Troubleshooting logic for non-linear kinetic traces.

Table 2: Common Issues & Solutions

Issue	Causality	Corrective Action
High Background Absorbance	Spontaneous hydrolysis of stock solution.	Prepare pNPA stock fresh daily. Store solid at -20°C with desiccant.
Non-Linear Rate (Curving Down)	Substrate depletion or Product Inhibition (Acetate).	Reduce enzyme concentration. Ensure substrate conversion.
No Activity Detected	pH is too low (< 7.0).	The product is protonated (colorless). Increase pH to 7.5–8.0 or add NaOH stop solution.
Precipitate in Cuvette	pNPA solubility limit exceeded.	Keep final pNPA concentration . Use MeCN as carrier solvent.

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